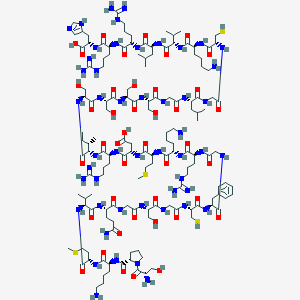
1,9-二甲基尿酸
描述
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the use of L-glutamic acid and reactions such as selenenylation-oxidation and carbamoylation (Paz & Sardina, 1993). These processes highlight the complexity and efficiency of synthesizing complex molecules with specific configurations and functionalities.
Molecular Structure Analysis
Molecular and crystal structure analyses, such as those performed on similar compounds like 1,8-dimethylfluoren-9-one, utilize X-ray diffractometric data to determine spatial arrangements and bond lengths, offering insights into the planarity and structural details of the molecule (Johnson & Jones, 1986).
Chemical Reactions and Properties
Electrochemical oxidation studies provide insight into the reactivity of compounds similar to 1,9-dimethyluric acid, revealing the formation of reactive intermediates and the influence of pH on reaction pathways (Chen & Dryhurst, 1983). These studies are crucial for understanding the chemical behavior and potential applications of the compound.
Physical Properties Analysis
The analysis of physical properties, such as solvatochromic and metal sensing properties, can be demonstrated by the synthesis and properties of compounds like 1,3-dimethylvioluric acid, which changes color in the presence of metal ions (Kumar & Das, 2021). This highlights the compound's potential for sensing applications.
科学研究应用
电化学氧化研究:
- 陈和德赫斯特 (1983) 使用热解石墨电极研究了酸性溶液中 7,9-二甲基尿酸的电化学氧化。他们观察到两个伏安氧化峰,并鉴定了氧化过程中的几种中间产物和最终产物,例如 1,3-二甲基尿囊素和 1,3-二甲基-5-羟基乙内酰脲-5-甲酰胺 (Chen & Dryhurst, 1983)。
- 在同一作者的另一项研究中,7,9-二甲基尿酸的伏安法揭示了其电氧化过程的见解,突出了各种中间化合物的形成 (Chen & Dryhurst, 1983)。
- 戈亚尔和辛格哈尔 (1997) 比较了 1,3-二甲基尿酸的电化学氧化和酶促氧化,发现氧化机制在两种过程中似乎是相同的 (Goyal & Singhal, 1997)。
过氧化物酶催化的氧化:
- 陈和德赫斯特 (1983) 研究的 H2O2 过氧化物酶催化的 7,9-二甲基尿酸氧化表明,酶促过程产生的中间物质与电化学氧化中形成的物质相似。这表明酶促过程和电化学过程遵循相似的反应途径 (Chen & Dryhurst, 1983)。
亚硝化研究:
- 铃木、山本和普弗莱德雷 (2010) 探讨了尿酸 N-甲基衍生物的亚硝化。他们发现 1,3-二甲基尿酸可以作为一氧化氮的载体,表明在了解与一氧化氮相关的生物过程中具有潜在应用 (Suzuki, Yamamoto, & Pfleiderer, 2010)。
对生物氧化还原化学的见解:
- 德赫斯特 (1985) 对嘌呤的生物氧化还原化学提供了见解,包括 7,9-二甲基尿酸。该研究详细描述了导致这些化合物中观察到的氧化峰的电化学反应,有助于更好地理解它们的氧化还原行为 (Dryhurst, 1985)。
未来方向
A study has found that changes in blood metabolites, including 1,9-Dimethyluric acid, may serve as robust proxy measures for SCIM scores, indicating that improvement in study participant outcomes is paralleled by increased blood 1,9-Dimethyluric acid levels . This suggests that 1,9-Dimethyluric acid could potentially be used as a prognostic biomarker in the future .
作用机制
Target of Action
1,9-Dimethyluric acid is a methyl derivative of uric acid The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to originate from the metabolism of methylxanthines, which include caffeine, theophylline, and theobromine . .
Biochemical Pathways
1,9-Dimethyluric acid is involved in the metabolic pathways of methylxanthines . Methylxanthines are metabolized in the liver by cytochrome P450 enzymes, and the metabolites, including 1,9-Dimethyluric acid, are excreted in the urine
Pharmacokinetics
It is known to be a metabolite of methylxanthines and is found occasionally in human urine , suggesting renal excretion.
Result of Action
As a metabolite of methylxanthines, it may share some of the effects of these compounds, such as stimulation of the central nervous system, diuresis, and relaxation of smooth muscle . .
属性
IUPAC Name |
1,9-dimethyl-3,7-dihydropurine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-10-4-3(8-6(10)13)5(12)11(2)7(14)9-4/h1-2H3,(H,8,13)(H,9,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARKDOLETOEBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2)C)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970784 | |
| Record name | 2,8-Dihydroxy-1,9-dimethyl-1,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,9-Dimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
55441-62-8 | |
| Record name | 7,9-Dihydro-1,9-dimethyl-1H-purine-2,6,8(3H)-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55441-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,9-Dihydro-1,9-dimethyl-1H-purine-2,6,8(3H)-trione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055441628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8-Dihydroxy-1,9-dimethyl-1,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,9-dihydro-1,9-dimethyl-1H-purine-2,6,8(3H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,9-Dimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Imidazo[1,2-a]pyridin-2-ol](/img/structure/B55671.png)




![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B55679.png)


